Enhanced Lipophilicity (LogP) for Improved Pharmacokinetic Profiles Compared to Non-Brominated Analogs
The calculated LogP for 4-(Bromodifluoromethoxy)nitrobenzene is 3.44 . This is a substantial increase in lipophilicity compared to its closest non-brominated analogs, 4-(difluoromethoxy)nitrobenzene (LogP ~1.9-2.0 estimated) and 1-bromo-4-nitrobenzene (LogP ~2.3-2.5 estimated) . The -OCF₂Br group significantly enhances membrane permeability potential, a crucial parameter in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 3.44 (calculated) |
| Comparator Or Baseline | 4-(Difluoromethoxy)nitrobenzene (estimated 1.9-2.0); 1-Bromo-4-nitrobenzene (estimated 2.3-2.5) |
| Quantified Difference | >1 log unit increase over 4-(difluoromethoxy)nitrobenzene; >0.9 log unit increase over 1-bromo-4-nitrobenzene. |
| Conditions | Calculated via standard algorithm (e.g., XLogP3 or ACD/Labs) as reported by vendor databases. |
Why This Matters
This quantifiable lipophilicity increase supports the use of this building block when aiming to modulate LogP in a lead series, a property directly correlated with membrane permeability and oral absorption.
